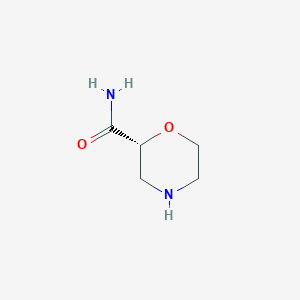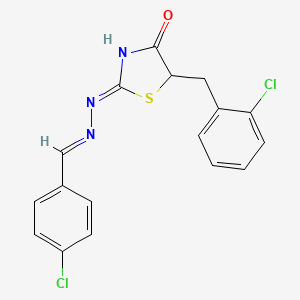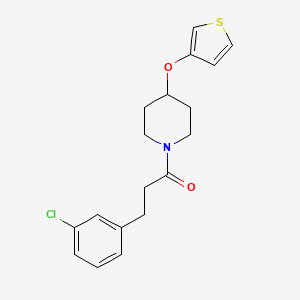
Lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate: is a chemical compound with the molecular formula C11H11FO3Li . It is a lithium salt of 2-fluoro-4-(2-methyloxetan-2-yl)benzoic acid. This compound is characterized by the presence of a lithium cation and a benzoate anion substituted with a fluoro group and a methyloxetane ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate typically involves the reaction of 2-fluoro-4-(2-methyloxetan-2-yl)benzoic acid with a lithium base such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion to the lithium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The fluoro group on the benzoate ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzoate moiety can participate in redox reactions, although these are less common for this specific compound.
Esterification and Hydrolysis: The carboxylate group can form esters with alcohols or undergo hydrolysis to revert to the carboxylic acid form.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Esterification Products: Esters of 2-fluoro-4-(2-methyloxetan-2-yl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the 2-fluoro-4-(2-methyloxetan-2-yl)benzoate moiety into target molecules.
- Employed in the study of reaction mechanisms involving benzoate derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme interactions with benzoate derivatives.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Studied for its effects on cellular processes and pathways.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluoro and methyloxetane groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate
- Lithium;2-chloro-4-(2-methyloxetan-2-yl)benzoate
- Lithium;2-bromo-4-(2-methyloxetan-2-yl)benzoate
- Lithium;2-fluoro-4-(2-ethyloxetan-2-yl)benzoate
Uniqueness:
- The presence of the fluoro group in this compound enhances its reactivity and binding properties compared to its chloro and bromo analogs.
- The methyloxetane ring provides steric hindrance, influencing the compound’s interaction with molecular targets and its overall stability.
- The combination of these functional groups makes it a valuable compound for specific research applications where these properties are desired.
Eigenschaften
IUPAC Name |
lithium;2-fluoro-4-(2-methyloxetan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3.Li/c1-11(4-5-15-11)7-2-3-8(10(13)14)9(12)6-7;/h2-3,6H,4-5H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODPZVSQHLLRTJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCO1)C2=CC(=C(C=C2)C(=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FLiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B2379940.png)




![(Z)-4-Chloro-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-hydroxybut-2-enenitrile](/img/structure/B2379952.png)
![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2379953.png)

![5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2379956.png)
![(3aS,6aalpha)-Hexahydrocyclopenta[b]pyrrole-3aalpha(3H)-carboxylic acid ethyl ester](/img/structure/B2379957.png)
